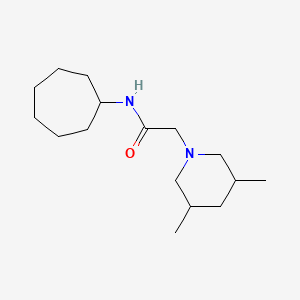![molecular formula C12H14N2OS B4577331 2-[(cyanomethyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4577331.png)
2-[(cyanomethyl)thio]-N-(2,5-dimethylphenyl)acetamide
Overview
Description
2-[(Cyanomethyl)thio]-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is also known as Diclofop-methyl-thioamide and is a member of the thioamide family. The purpose of
Scientific Research Applications
Heterocyclic Synthesis
- Cascade Reactions for Heterocycles : Thioureido-acetamides, which are structurally related to the compound , have been shown to be valuable precursors for the synthesis of various heterocyclic compounds, including 2-iminothiazoles and thioparabanic acids, through one-pot cascade reactions. These reactions demonstrate excellent atom economy and provide access to important heterocycles with potential pharmaceutical applications (Schmeyers & Kaupp, 2002).
Structural and Molecular Engineering
- Engineering of Organic Sensitizers : The molecular engineering of organic sensitizers, which includes structural motifs similar to the query compound, has been reported. These sensitizers, designed for solar cell applications, exhibit significant efficiency in converting photon to current, demonstrating the utility of such compounds in renewable energy technologies (Kim et al., 2006).
Insecticidal and Antimicrobial Activities
- Insecticidal Assessment : Derivatives of cyano-N-(thiazol-2-yl) acetamide, a compound related to the query, have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of such compounds in developing new insecticidal agents (Fadda et al., 2017).
- Antimicrobial Activity : New heterocycles incorporating antipyrine moiety, synthesized from 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide, demonstrated moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting the importance of such compounds in medicinal chemistry (Bondock et al., 2008).
Chemical Reactions and Synthesis Techniques
- Novel Synthetic Routes : Research on 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a compound closely related to the query, has led to the development of novel synthetic routes for producing derivatives with potential pharmaceutical relevance. These findings underline the versatility and utility of such compounds in synthetic organic chemistry (Dotsenko et al., 2020).
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-3-4-10(2)11(7-9)14-12(15)8-16-6-5-13/h3-4,7H,6,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPPZXHIHGOFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-{[2-(benzylthio)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577268.png)
![N-{2-[(butylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4577278.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4577279.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-ethoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4577301.png)
![3-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4577306.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4577319.png)
![4-{2-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide](/img/structure/B4577322.png)
![7-phenyl-3-(2-thienyl)-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B4577323.png)
![{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4577327.png)
![N-(2-methoxyphenyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4577338.png)
